molecular formula C23H23FN6O4 B609991 Lorlatinib CAS No. 1924207-18-0

Lorlatinib

カタログ番号 B609991
CAS番号: 1924207-18-0
分子量: 466.4734
InChIキー: BLNAIBLTPYGILH-RFVHGSKJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lorlatinib is an antineoplastic (cancer) agent used to treat metastatic non-small cell lung cancer in patients who have a certain type of abnormal anaplastic lymphoma kinase (ALK) gene . It is also known by the brand name Lorbrena . It works by interfering with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

The synthesis of Lorlatinib involves several steps, including Suzuki–Miyaura coupling, macrolactamization, and ester hydrolysis . Further details about the synthesis process can be found in the referenced literature .


Molecular Structure Analysis

Lorlatinib has a chemical formula of C21H19FN6O2 and a molecular weight of 406.421 g/mol . It is a macrocyclic molecule with a unique chemical structure that allows it to penetrate cells and block efflux .


Chemical Reactions Analysis

Lorlatinib has been studied for its interactions with various enzymes and proteins. For instance, it has been found to interact with the enzymes CYP3A4/5, which are involved in drug metabolism . Additionally, it has been found to have differential susceptibility to ALK inhibition by lorlatinib .


Physical And Chemical Properties Analysis

Lorlatinib is a kinase inhibitor for oral administration . Its physical and chemical properties, including its electronic properties, have been studied using density functional theory (DFT), wavefunction analysis, and molecular dynamics (MD) simulations .

科学的研究の応用

ALK-Positive Non-Small-Cell Lung Cancer

  • Effectiveness in ALK-Positive Lung Cancer: Lorlatinib has shown substantial overall and intracranial activity in both treatment-naive patients with ALK-positive NSCLC and those who had progressed on previous treatments, including ALK tyrosine kinase inhibitors (Solomon et al., 2018).
  • Overcoming Resistance Mutations: It has demonstrated efficacy in patients with ALK resistance mutations, suggesting a higher response rate and longer progression-free survival in patients with these mutations after failure of a second-generation TKI (Shaw et al., 2019).

Mechanisms of Action and Resistance

  • Brain Penetration and Resistance Mechanisms: Lorlatinib's ability to penetrate the blood-brain barrier is significant for treating brain metastases. However, resistance mechanisms, including epithelial-mesenchymal transition and ALK kinase domain mutations, have been identified, indicating the need for new therapeutic strategies (Recondo et al., 2019).
  • Pharmacokinetics and Drug Interactions: The pharmacokinetics of lorlatinib is affected by multidrug efflux transporters and drug-metabolizing enzymes like CYP3A. Studies have shown that lorlatinib's brain accumulation can be significantly limited by these factors, impacting its therapeutic application (Li et al., 2018).

First-Line Therapy Comparisons

  • Comparative Efficacy with Other Treatments: In a phase 3 trial, lorlatinib demonstrated superior efficacy compared to crizotinib as a first-line treatment for advanced ALK-positive NSCLC, particularly in terms of progression-free survival and intracranial response (Shaw et al., 2020).

Novel Applications and Insights

  • PET Imaging Studies: Radiolabeled isotopologues of lorlatinib have been developed for PET imaging, aiding in the study of its biodistribution, particularly in brain tumor lesions of lung cancer patients (Collier et al., 2017).
  • Metabolomics and Transcriptomics Insights: Studies combining metabolomics and transcriptomics have provided insights into lorlatinib's mechanisms of brain penetration and potential biomarkers for predicting its concentration in the brain (Chen et al., 2021).

Safety And Hazards

Lorlatinib has been associated with various side effects, including high blood cholesterol, high blood triglycerides, edema, peripheral neuropathy, cognitive effects, fatigue, weight gain, and mood effects . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

特性

IUPAC Name

acetic acid;(16R)-19-amino-13-fluoro-4,8,16-trimethyl-9-oxo-17-oxa-4,5,8,20-tetrazatetracyclo[16.3.1.02,6.010,15]docosa-1(22),2,5,10(15),11,13,18,20-octaene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2.C2H4O2/c1-11-15-7-13(22)4-5-14(15)21(29)27(2)10-16-19(17(8-23)28(3)26-16)12-6-18(30-11)20(24)25-9-12;1-2(3)4/h4-7,9,11H,10H2,1-3H3,(H2,24,25);1H3,(H,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNAIBLTPYGILH-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(C=CC(=C2)F)C(=O)N(CC3=NN(C(=C3C4=CC(=C(N=C4)N)O1)C#N)C)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lorlatinib acetate

CAS RN

1924207-18-0
Record name Lorlatinib acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1924207180
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LORLATINIB ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE9WI16FEU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lorlatinib
Reactant of Route 2
Lorlatinib
Reactant of Route 3
Lorlatinib
Reactant of Route 4
Lorlatinib
Reactant of Route 5
Lorlatinib
Reactant of Route 6
Lorlatinib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。